molecular formula C16H36BrN B574231 Hexyldimethyloctylammoniumbromid CAS No. 187731-26-6

Hexyldimethyloctylammoniumbromid

Katalognummer: B574231
CAS-Nummer: 187731-26-6
Molekulargewicht: 322.375
InChI-Schlüssel: KIEOLZRKTOBVMX-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexyldimethyloctylammonium Bromide is a quaternary ammonium compound with the molecular formula C16H36BrN. It is commonly used as a surfactant and has applications in various fields, including chemistry, biology, and industry. The compound is known for its ability to form micelles and its effectiveness in reducing surface tension.

Wissenschaftliche Forschungsanwendungen

Hexyldimethyloctylammonium Bromide has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Hexyldimethyloctylammonium Bromide is a biochemical reagent used in life science research The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known to be involved in the vesicle-to-micelle transition . This process involves the transformation of vesicles, which are small, enclosed sacs that carry different molecules, into micelles, which are tiny particles that can carry fat in a watery solution. The exact interaction of Hexyldimethyloctylammonium Bromide with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Its involvement in the vesicle-to-micelle transition suggests it may influence lipid metabolism and transport . The downstream effects of these pathways are complex and depend on the specific cellular context.

Result of Action

It is known to cause a vesicle-to-micelle transition . This transition could potentially alter the structure and function of cellular membranes, affecting the transport of molecules across the membrane.

Vorbereitungsmethoden

Hexyldimethyloctylammonium Bromide can be synthesized through a quaternization reaction. This involves the reaction of hexylamine with dimethyloctylamine in the presence of a brominating agent such as hydrobromic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods often involve continuous flow reactors to optimize the reaction efficiency and scalability .

Analyse Chemischer Reaktionen

Hexyldimethyloctylammonium Bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Common Reagents and Conditions: Typical reagents include strong nucleophiles like hydroxide ions, and reactions are often carried out in aqueous or organic solvents under mild to moderate temperatures.

    Major Products: The major products depend on the specific reaction conditions and reagents used. .

Vergleich Mit ähnlichen Verbindungen

Hexyldimethyloctylammonium Bromide can be compared with other quaternary ammonium compounds such as:

    Cetyltrimethylammonium Bromide (CTAB): Similar in surfactant properties but differs in the length of the alkyl chain.

    Benzalkonium Chloride: Commonly used as a disinfectant and antiseptic, with a different aromatic structure.

    Tetrabutylammonium Bromide: Used as a phase transfer catalyst but with a different alkyl chain structure.

Hexyldimethyloctylammonium Bromide is unique due to its specific alkyl chain length, which provides distinct micelle formation properties and surface activity .

Biologische Aktivität

Hexyldimethyloctylammonium bromide (HDMOAB) is a quaternary ammonium compound known for its surfactant properties and potential applications in various fields, including biochemistry and materials science. This article delves into its biological activity, focusing on its mechanisms of action, effects on microbial life, and relevant case studies.

  • Chemical Formula : C14_{14}H30_{30}BrN
  • Molecular Weight : 288.3 g/mol
  • Structure : Consists of a long hydrophobic hydrocarbon chain and a positively charged ammonium group, which contributes to its surfactant properties.

Hexyldimethyloctylammonium bromide exhibits biological activity primarily through its surfactant properties, which allow it to interact with biological membranes. The positively charged ammonium group can bind to negatively charged components of microbial cell membranes, leading to:

  • Membrane Disruption : This disrupts the integrity of microbial membranes, causing leakage of cellular contents and ultimately cell death.
  • Cytotoxicity : HDMOAB has shown cytotoxic effects on various cell lines, indicating its potential as an antimicrobial agent.

Antimicrobial Activity

Research has demonstrated that HDMOAB possesses significant antimicrobial properties against a range of pathogens:

  • Bacteria : Effective against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
  • Fungi : Exhibits antifungal activity, making it useful in formulations aimed at preventing fungal infections.

Table 1: Antimicrobial Efficacy of HDMOAB

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Concentration-Dependent Behavior

A study highlighted the concentration-dependent aggregation behavior of HDMOAB. At specific concentrations (34–100 mM), the compound forms large aggregates detectable by light scattering techniques. This behavior is crucial for understanding its efficacy as a surfactant in biological applications .

Case Study 1: Antimicrobial Surface Coatings

In a study investigating antimicrobial coatings for medical devices, HDMOAB was incorporated into polymer matrices. The results indicated that surfaces treated with HDMOAB significantly reduced bacterial colonization compared to untreated controls. This suggests its potential for use in preventing hospital-acquired infections.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using human cell lines to evaluate the safety profile of HDMOAB. The findings revealed that while HDMOAB exhibited cytotoxic effects at high concentrations, lower concentrations were well-tolerated by human cells. This highlights the need for careful dosage considerations in therapeutic applications.

Research Findings

Recent research has focused on the aggregation behavior and biocompatibility of HDMOAB:

  • Aggregation Studies : Demonstrated that HDMOAB forms micelles at concentrations above its critical micelle concentration (CMC), which is essential for its function as a surfactant .
  • Biocompatibility Tests : Showed that while HDMOAB is effective against pathogens, its impact on human cells requires further investigation to ensure safety in biomedical applications .

Eigenschaften

IUPAC Name

hexyl-dimethyl-octylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.BrH/c1-5-7-9-11-12-14-16-17(3,4)15-13-10-8-6-2;/h5-16H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEOLZRKTOBVMX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+](C)(C)CCCCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659924
Record name N-Hexyl-N,N-dimethyloctan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187731-26-6
Record name N-Hexyl-N,N-dimethyloctan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexyldimethyloctylammonium Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: How does the asymmetric structure of C6C8DAB influence its interaction with α-cyclodextrin (α-CD)?

A1: Research indicates that C6C8DAB interacts with α-CD in a unique way due to its asymmetric structure, possessing both a hexyl and an octyl chain. Proton NMR spectroscopy studies reveal that C6C8DAB forms two distinct 1:1 complexes with α-CD. In one complex, the octyl chain is preferentially included within the α-CD cavity, while in the other, less prevalent complex, the hexyl chain occupies the cavity []. This suggests that the hexyl and octyl chains bind to α-CD independently, a phenomenon supported by the observation that the geometry of these alkyl chains within the α-CD complex mirrors those observed for individual complexes of α-CD with hexyltrimethylammonium bromide (HTAB) and octyltrimethylammonium bromide (OTAB) []. This independent binding behavior highlights the significant role of alkyl chain length in governing the interaction of asymmetric cationic surfactants like C6C8DAB with cyclodextrins.

Q2: What unique aggregation behavior does C6C8DAB exhibit and how is it related to its concentration?

A2: C6C8DAB demonstrates a peculiar aggregation behavior that is highly dependent on its concentration. Dynamic light scattering (DLS) studies reveal the spontaneous formation of large aggregates as the C6C8DAB solution approaches its critical micelle concentration (CMC) upon dilution []. This aggregation process coincides with the solution becoming turbid, indicating a change in the solution's light scattering properties due to the formation of larger structures. This phenomenon suggests that the asymmetric nature of C6C8DAB, with its differing alkyl chains, might lead to unique packing arrangements and self-assembly properties as the concentration changes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.